1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound has been established through computational analysis and verified across multiple chemical databases. According to PubChem computational descriptors, the preferred International Union of Pure and Applied Chemistry name is 3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid. This nomenclature reflects the compound's complex heterocyclic structure, which incorporates a benzimidazole core system with specific substitution patterns that define its chemical properties and pharmaceutical relevance.
The structural representation of this compound reveals a sophisticated molecular architecture featuring multiple functional groups that contribute to its chemical behavior. The molecule contains a benzimidazole ring system as its central scaffold, with an ethoxy group positioned at the 2-position and a carboxylic acid functionality at the 7-position. The biphenyl moiety is connected through a methylene bridge, with the terminal phenyl ring bearing a carbamimidoyl substituent that significantly influences the compound's chemical characteristics.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O, which provides a linear representation of the molecular connectivity. Additionally, the International Chemical Identifier format offers a standardized approach to representing the compound's structure: InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30).
Synonyms and Regulatory Designations
This compound is recognized under multiple synonymous names and regulatory designations that reflect its role in pharmaceutical chemistry and quality control applications. The most widely recognized designation is Azilsartan Impurity L, which establishes its identity as a process-related impurity associated with the synthesis and degradation pathways of azilsartan-based pharmaceutical products. This designation has gained regulatory significance in the pharmaceutical industry, where impurity identification and characterization are critical components of drug development and quality assurance protocols.
Alternative nomenclature includes the designation as Azilsartan Metabolite I, which reflects its potential formation through metabolic pathways or degradation processes. The compound is also systematically referred to as 1-[[2'-(Aminoiminomethyl)[1,1'-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid, providing an alternative systematic naming approach that emphasizes the aminoiminomethyl functional group.
The following table summarizes the primary synonymous designations for this compound:
| Designation Type | Name | Source Database |
|---|---|---|
| Primary Regulatory | Azilsartan Impurity L | PubChem, Commercial Suppliers |
| Metabolite Designation | Azilsartan Metabolite I | Commercial References |
| Alternative Systematic | 1-[[2'-(Aminoiminomethyl)[1,1'-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid | Multiple Sources |
| Chemical Abstract Service Alternate | 3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | ChemSpider |
Additional synonymous names documented in chemical databases include variations in the representation of the benzimidazole ring system and alternative approaches to describing the biphenyl substitution pattern. These variations reflect different systematic naming conventions while maintaining chemical accuracy in describing the molecular structure.
Chemical Abstract Service Registry Number and Molecular Formula Validation
The Chemical Abstract Service Registry Number for this compound has been definitively established as 1442400-65-8. This unique identifier provides unambiguous chemical identification and serves as the primary reference point for regulatory submissions, analytical method development, and pharmaceutical research applications. The Chemical Abstract Service registry entry ensures global recognition and standardization of this compound's identity across international pharmaceutical and chemical databases.
The molecular formula has been consistently validated across multiple authoritative sources as C24H22N4O3. This formula indicates the presence of twenty-four carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and three oxygen atoms, providing the elemental composition that defines the compound's molecular structure. Computational analysis confirms that this molecular formula corresponds to a molecular weight of 414.5 grams per mole, as calculated by PubChem computational methods.
Validation of the molecular formula through multiple independent sources demonstrates the reliability of this chemical characterization. The formula C24H22N4O3 has been verified through computational analysis using PubChem release 2025.04.14, ensuring accuracy in molecular weight calculations and structural predictions. Commercial suppliers and specialized chemical databases consistently report the same molecular formula, providing additional confirmation of its validity.
The following validation table presents molecular data from authoritative sources:
| Parameter | Value | Validation Source | Computation Method |
|---|---|---|---|
| Molecular Formula | C24H22N4O3 | PubChem | Computational Analysis 2025.04.14 |
| Molecular Weight | 414.5 g/mol | PubChem | PubChem 2.2 Algorithm |
| Chemical Abstract Service Number | 1442400-65-8 | Multiple Databases | Registry Verification |
| Monoisotopic Mass | 414.169191 Da | ChemSpider | Mass Spectrometry Prediction |
Propriétés
IUPAC Name |
3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVNSRDOQPXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Azilsartan Impurity L primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.
Mode of Action
Azilsartan Impurity L acts as an antagonist at the AT1 receptor. It blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys. By blocking this action, Azilsartan Impurity L helps to lower blood pressure.
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan Impurity L is the renin-angiotensin system . By blocking the AT1 receptor, Azilsartan Impurity L inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and increased water excretion, which in turn lowers blood pressure.
Pharmacokinetics
The bioavailability of Azilsartan Impurity L is about 60% , with a peak plasma concentration reached within 1.5 to 3 hours after administration. It has a half-life of approximately 11 hours . These properties contribute to its effective and sustained blood pressure-lowering effect.
Action Environment
The action of Azilsartan Impurity L can be influenced by various environmental factors. For instance, it shows a greater extent of degradation up to 40% with hydrogen peroxide . It is also degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat. These factors can affect the stability and efficacy of Azilsartan Impurity L.
Activité Biologique
The compound 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid (often referred to as CBI-BI ) is a novel small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C29H26N4O6
- Molecular Weight: 526.55 g/mol
- SMILES Notation: O=C1OC(C)=C(COC(C2=CC=CC3=C2N(CC4=CC=C(C5=C(C(N)=N)C=CC=C5)C=C4)C(OCC)=N3)=O)O1
The biological activity of CBI-BI is primarily attributed to its ability to interact with various molecular targets within cells. It has been noted for its influence on:
- Enzyme Inhibition: CBI-BI has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit pathways related to tumor growth.
- Signal Transduction Modulation: The compound appears to modulate signaling pathways that are crucial for cellular communication and response to external stimuli, potentially affecting processes like apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have investigated the anticancer properties of CBI-BI. For instance, in vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research indicates that CBI-BI exhibits antimicrobial activity against a range of bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study 1: Anticancer Efficacy in Breast Cancer Models
A study published in Journal of Medicinal Chemistry examined the effects of CBI-BI on MCF-7 breast cancer cells. The results indicated:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| CBI-BI (10 µM) | 60 | 30 |
| CBI-BI (20 µM) | 30 | 70 |
The compound significantly reduced cell viability and increased apoptosis rates compared to control groups, suggesting a strong anticancer effect.
Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of CBI-BI was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings indicate that CBI-BI possesses significant antibacterial properties, warranting further exploration for potential therapeutic applications.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound is classified as a biphenyl-substituted benzimidazole derivative. Its synthesis typically involves the reaction of a nitrile compound with hydroxylamine in a polar aprotic solvent. The process leads to the formation of the carbamimidoyl group through a nucleophilic attack, rearrangement, and proton transfer steps.
While 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid itself may not exhibit direct therapeutic effects, it plays a significant role in the development of drugs targeting various conditions. Notably, derivatives of benzimidazole compounds have shown promising biological activities:
- Antiproliferative Activity : Compounds related to benzimidazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines. For example, certain derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line .
- Antimicrobial Properties : Several studies have demonstrated that benzimidazole derivatives possess antibacterial and antifungal activities. For instance, specific compounds showed effective inhibition against Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .
Case Study 1: Anticancer Activity
A study focused on various benzimidazole derivatives revealed that specific modifications at the 2-position significantly enhanced anticancer activity. The compound with a heptyl group attached to the nitrogen atom exhibited an IC50 value of 16.38 μM, making it one of the most effective in the series . This suggests that structural variations in compounds derived from this compound can lead to enhanced therapeutic efficacy.
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of various benzimidazole derivatives against Candida albicans and Aspergillus niger. The results indicated that certain compounds demonstrated moderate antifungal activity with MIC values ranging from 64 to 512 μg/mL. This highlights the potential of benzimidazole derivatives in treating fungal infections .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Intermediate in Synthesis | Essential for producing pharmaceutical compounds like Azilsartan. |
| Anticancer Research | Structural modifications enhance efficacy against cancer cell lines. |
| Antimicrobial Research | Exhibits antibacterial and antifungal properties; potential for developing new antimicrobial agents. |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent variations, pharmacological activity, and synthetic applications. Key analogs include angiotensin II antagonists, prodrugs, and synthetic intermediates.
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Pharmacological Activity
- Carbamimidoyl vs. However, CV-11974 exhibits superior potency (IC50: 1.12 × 10⁻⁷ M in bovine adrenal cortex binding assays), attributed to tetrazole’s bioisosteric mimicry of carboxylic acids .
- Cyano Group (Ethyl Ester): The cyano-substituted ethyl ester (CAS 139481-41-7) serves as a prodrug, improving membrane permeability. Upon hydrolysis, it releases the active carboxylic acid form, similar to candesartan cilexetil .
Pharmacokinetic and Toxicity Profiles
- Carboxylic Acid vs. Ester : The carboxylic acid group (target compound, CV-11974) enhances water solubility but may limit oral bioavailability. Esters (e.g., TCV-116) act as prodrugs, improving absorption .
- The target compound’s guanidine group may require evaluation for off-target interactions due to its high basicity.
Méthodes De Préparation
Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction remains a cornerstone for benzimidazole synthesis. Here, o-phenylenediamine derivatives condense with carboxylic acids under acidic conditions. For the target molecule, 4-ethoxy-1,2-diaminobenzene reacts with 7-carboxybenzaldehyde in the presence of hydrochloric acid at 80–100°C. Cyclodehydration yields 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid with a reported purity of 85–90%. Challenges include controlling side reactions, such as over-oxidation of the ethoxy group, which necessitates inert atmospheric conditions.
Catalytic Cyclization Methods
Modern protocols utilize transition-metal catalysts to enhance efficiency. For instance, iron-sulfur (Fe/S) catalysts enable solvent-free cyclization of 2-nitroaniline derivatives with 4-picoline at 150°C, achieving yields up to 91%. Similarly, cobalt-pincer complexes facilitate dehydrogenative coupling of primary alcohols with o-phenylenediamine , forming 2-substituted benzimidazoles at 150°C over 24 hours. These methods reduce energy consumption but require stringent catalyst recovery protocols.
Alkylation and Final Assembly
N-Alkylation of Benzimidazole
The benzimidazole nitrogen is alkylated with 4'-bromomethylbiphenyl-2-carbamimidoyl using potassium carbonate in dimethylformamide (DMF) at 60°C. Monitoring by HPLC ensures complete substitution, with unreacted starting material (<3%) eliminated via column chromatography.
Ester Hydrolysis
The methyl ester at position 7 is hydrolyzed to the carboxylic acid using 2M NaOH in methanol/water (1:1) at room temperature. Acidification with HCl precipitates the final product, yielding 88–92% purity.
Purification and Characterization
Crystallization Techniques
Recrystallization from acetone/ethyl acetate (1:1) at 0–5°C produces needle-like crystals, reducing desethyl impurity (<0.5%). Thermal gravimetric analysis (TGA) confirms stability up to 229°C, while differential scanning calorimetry (DSC) shows a melting point of 170°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 4.12 (q, J=7.0 Hz, 2H, -OCH₂), 5.72 (s, 2H, -CH₂-), 7.25–8.10 (m, 11H, aromatic).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 3340 cm⁻¹ (N-H).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Phillips-Ladenburg | 85% | 90% | Cost-effective | High-temperature requirement |
| Fe/S Catalytic Cyclization | 91% | 93% | Solvent-free | Catalyst recovery needed |
| Suzuki-Alkylation | 78% | 95% | Regioselective | Palladium residue risk |
Q & A
Q. Advanced
- LogP Optimization : Introducing polar groups (e.g., carboxylic acid at C7) reduces logP from 3.5 to 2.1, enhancing aqueous solubility (>1 mg/mL in PBS) .
- Salt Formation : Sodium or potassium salts of the carboxylic acid improve dissolution rates (e.g., 85% release in 30 min vs. 45% for free acid) .
- Powder X-ray Diffraction (PXRD) : Confirms crystalline polymorph stability under accelerated storage conditions (40°C/75% RH) .
What strategies mitigate metabolic instability in preclinical studies?
Q. Advanced
- Deuterium Labeling : Replacing hydrogen with deuterium at metabolically labile sites (e.g., ethoxy group) reduces CYP-mediated oxidation (t1/2 increased from 2.1 to 4.7 h) .
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances oral absorption, with in vivo hydrolysis to the active form .
How are contradictions in bioactivity data resolved across studies?
Advanced
Discrepancies in IC50 values (e.g., 1.2 µM vs. 3.8 µM for EGFR inhibition) are addressed via:
- Assay Standardization : Uniform ATP concentrations (10 µM) and enzyme lots .
- Counter-Screening : Testing against off-target kinases (e.g., HER2, ABL1) to confirm selectivity .
- Meta-Analysis : Pooling data from ≥3 independent labs to calculate weighted mean IC50 with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
